N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide is a synthetic organic compound that combines a methoxy-substituted tetrahydronaphthalene moiety with a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide typically involves the following steps:
Preparation of 3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol: This intermediate can be synthesized by the reduction of 3-methoxy-2-naphthaldehyde using sodium borohydride (NaBH4) in methanol.
Formation of the carboxamide: The intermediate 3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine (TEA) to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reducing the carboxamide group.
Substitution: Electrophilic substitution on the thiophene ring can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-methoxy-5,6,7,8-tetrahydronaphthalen-2-carboxylic acid.
Reduction: Formation of N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-amine.
Substitution: Formation of brominated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The methoxy-substituted tetrahydronaphthalene moiety may interact with hydrophobic pockets in proteins, while the thiophene carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol: An intermediate in the synthesis of the target compound.
Thiophene-2-carboxamide: A simpler analog that lacks the methoxy-substituted tetrahydronaphthalene moiety.
Uniqueness
N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the methoxy-substituted tetrahydronaphthalene and thiophene carboxamide groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-14-10-12-6-3-2-5-11(12)9-13(14)17-16(18)15-7-4-8-20-15/h4,7-10H,2-3,5-6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVLHTQBZCVWFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCCC2=C1)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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